molecular formula C21H34N2O4 B5985329 2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B5985329
M. Wt: 378.5 g/mol
InChI Key: DARFYJFEXIDJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as CTBPE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has shown promise in various applications, including as a tool for studying the central nervous system and as a potential treatment for certain neurological disorders.

Mechanism of Action

The mechanism of action of 2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to involve modulation of neurotransmitter release and receptor signaling in the brain. It has been shown to increase dopamine release in certain brain regions, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, alteration of receptor signaling, and changes in behavior and cognition. It has been studied in animal models of neurological disorders, including Parkinson's disease and schizophrenia, and has shown potential as a therapeutic agent in these contexts.

Advantages and Limitations for Lab Experiments

One advantage of 2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is its selectivity for certain receptors in the brain, which makes it a useful tool for studying specific neurological processes. However, its effects may be context-dependent and may vary depending on the experimental conditions and animal models used. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, including further investigation of its mechanism of action and its effects on behavior and cognition. It may also be useful to explore its potential as a therapeutic agent in various neurological disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, it may be interesting to study the effects of this compound in combination with other compounds or therapies to determine if it has synergistic effects.

Synthesis Methods

The synthesis of 2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of cyclopentylmagnesium bromide with 3,4,5-trimethoxybenzaldehyde to form the corresponding alcohol, which is then converted to the piperazine derivative using standard procedures. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been used extensively in scientific research, particularly in studies related to the central nervous system. It has been shown to bind selectively to certain receptors in the brain, including dopamine D2 and serotonin 5-HT1A receptors, which are involved in various neurological processes.

Properties

IUPAC Name

2-[1-cyclopentyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-25-19-12-16(13-20(26-2)21(19)27-3)14-22-9-10-23(17-6-4-5-7-17)18(15-22)8-11-24/h12-13,17-18,24H,4-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARFYJFEXIDJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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